![molecular formula C20H19N3O B3855754 N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide](/img/structure/B3855754.png)
N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide
Overview
Description
N-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide (BTCC) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. Additionally, its relatively simple synthesis method and low toxicity make it an attractive target for further research. However, one of the main limitations of this compound is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for research on N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide. One potential area of research is the development of new derivatives of this compound with improved solubility and pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound as a fluorescent probe for the detection of metal ions is an area of research that warrants further investigation.
Scientific Research Applications
N'-benzylidene-2,3,4,9-tetrahydro-1H-carbazole-8-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antifungal, and antibacterial activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(Z)-benzylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-21-13-14-7-2-1-3-8-14)17-11-6-10-16-15-9-4-5-12-18(15)22-19(16)17/h1-3,6-8,10-11,13,22H,4-5,9,12H2,(H,23,24)/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUDKBMPPSWCDG-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N/N=C\C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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